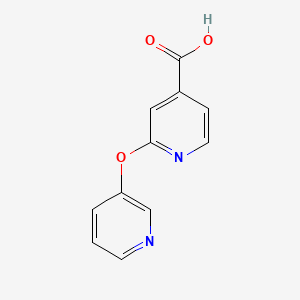
2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
In a study, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct .Molecular Structure Analysis
X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion . In turn, pyridine carboxylic acids in 2 and 3 are in a cationic form .Chemical Reactions Analysis
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .Physical And Chemical Properties Analysis
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques .Scientific Research Applications
Synthesis and Structural Analysis
2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid and its derivatives are synthesized and structurally analyzed for various applications, including the development of pharmaceuticals, herbicides, and nutritional supplements. The equilibrium study on reactive extraction demonstrates its potential in recovering carboxylic acids from dilute aqueous solutions, highlighting the importance of non-toxic extractant-diluent systems for minimal toxicity (Datta & Kumar, 2014). Additionally, synthesis efforts have explored the creation of vitamin B6 derivatives, providing insights into the compound's versatility in biochemical applications (Tomita, Brooks, & Metzler, 1966).
Supramolecular Chemistry
The compound's utility extends to supramolecular chemistry, where its derivatives participate in the formation of supramolecular synthons, indicative of its potential in crystal engineering strategies. This aspect is crucial for designing materials with specific properties (Vishweshwar, Nangia, & Lynch, 2002).
Antimicrobial Activities and Spectroscopy
Pyridine-2-carboxylic acid and its derivatives exhibit significant antimicrobial activities against a range of bacteria and fungi. Spectroscopic characterizations and DFT calculations reveal insights into the compound's molecular interactions, highlighting its potential in the development of new antimicrobial agents (Tamer et al., 2018).
Hydrogen Bonding and Molecular Interactions
The study of hydrogen bonding in related compounds emphasizes the importance of molecular interactions in determining the structural and chemical properties of substances. These findings are relevant for drug design and material science (Dobbin et al., 1993).
Coordination Chemistry
Research in coordination chemistry demonstrates the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions, leading to the formation of coordination polymers and macrocycles. These studies are pivotal for the development of metal-organic frameworks (MOFs) and other coordination compounds with potential applications in catalysis, separation, and storage (Ghosh, Savitha, & Bharadwaj, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as pyridine-2-carboxylic acid have been used as catalysts in the synthesis of various organic compounds .
Mode of Action
Related compounds like pyridine-2-carboxylic acid have been used as catalysts in multi-component reactions . These reactions typically involve the formation of a carbocation intermediate .
Biochemical Pathways
Related compounds have been used in the synthesis of various organic compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Related compounds have been used in the synthesis of various organic compounds, indicating that they may have a broad range of potential effects .
Action Environment
Related compounds have been used in solvent-free conditions, suggesting that they may be stable and effective in a variety of environments .
properties
IUPAC Name |
2-pyridin-3-yloxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)8-3-5-13-10(6-8)16-9-2-1-4-12-7-9/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFTJRKJXPASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

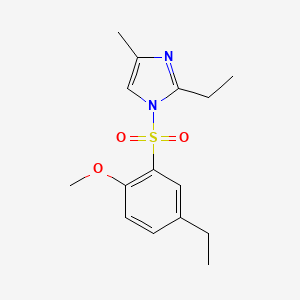
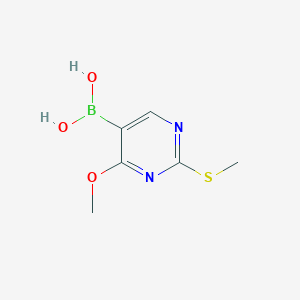
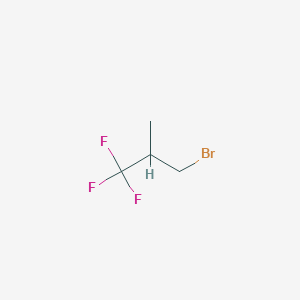

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)

![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)
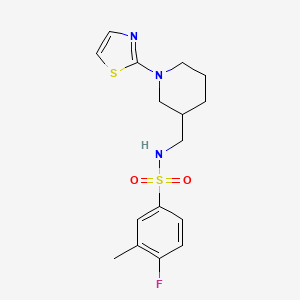

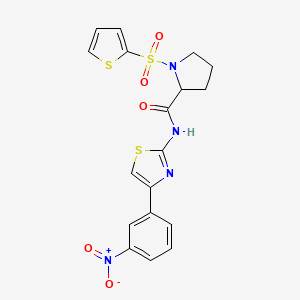
![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)